Dual Pharmacopeial Identity: Simultaneous EP Impurity M and USP Related Compound B Designation
6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole (NB) is explicitly listed under two separate pharmacopeial monikers—N-Nitroso Risperidone EP Impurity M (European Pharmacopoeia) and N-Nitroso Paliperidone USP Related Compound B (United States Pharmacopeia)—unlike the comparator NDSRIs NINA, NBOP, and NBP, which are primarily referenced by systematic chemical names without dual-compendial designations [1]. Veeprho confirms that this nitrosamine standard meets regulatory standards set by USP, EMA, JP, and BP simultaneously [2].
| Evidence Dimension | Pharmacopeial reference standard designation count |
|---|---|
| Target Compound Data | NB: 2 pharmacopeial listings (EP Impurity M + USP Related Compound B) |
| Comparator Or Baseline | NINA, NBOP, NBP: ≤1 pharmacopeial listing (primarily chemical-name-only reference standards) |
| Quantified Difference | NB holds dual-compendial identity; comparators lack equivalent dual designation |
| Conditions | Regulatory compendial monograph assignments per EP and USP; confirmed by multiple independent reference standard manufacturers |
Why This Matters
One procurement of NB satisfies both EP and USP compliance requirements for risperidone and paliperidone impurity testing, reducing inventory SKUs and eliminating the risk of using an unlisted standard in a regulated method.
- [1] Thumbar H, Nariya P, Dhaduk B. Advanced LC-MS/MS method for selective quantification of nitrosamine impurities in Risperidone: Enhancing drug safety. Talanta Open. 2025;11:100416. (Table 1: impurity nomenclature and regulatory classification). View Source
- [2] Veeprho. N-Nitroso Paliperidone (CAS 2416230-38-9) Product Technical Datasheet. Veeprho.com; 2025. View Source
